2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline typically involves the condensation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with aniline under phase-transfer catalysis (PTC) conditions . Another approach involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes such as Pd-catalyzed coupling reactions and phase-transfer catalysis suggests potential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane at 0°C.
Substitution: Alkyl halides under phase-transfer catalysis conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline has been explored for its potential in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit microtubule assembly in cancer cells, thereby preventing cell division . Additionally, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 .
Comparison with Similar Compounds
Similar Compounds
- 4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) |
InChI Key |
PJLXAHVAMNZYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)N |
Origin of Product |
United States |
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